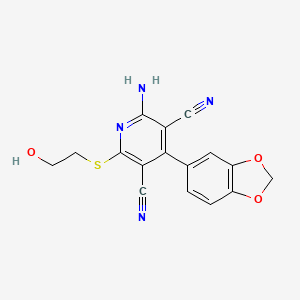
2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile
Übersicht
Beschreibung
LUF-5853 ist ein niedermolekulares Medikament, das als Adenosin-A1-Rezeptor-Agonist wirkt. Es wurde ursprünglich vom Leiden Amsterdam Center for Drug Research entwickelt. Die Verbindung hat vielversprechende pharmakologische Profile gezeigt und befindet sich derzeit in der präklinischen Entwicklungsphase .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LUF-5853 beinhaltet die Bildung einer Pyridin-3,5-dicarbonitril-Kernstruktur. Ein wichtiger Schritt beinhaltet die Reaktion von 2-Amino-4-Benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridin-3,5-dicarbonitril mit geeigneten Reagenzien unter kontrollierten Bedingungen . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und spezifisch für die Forschung des Leiden Amsterdam Center for Drug Research.
Industrielle Produktionsverfahren
Da sich LUF-5853 noch in der präklinischen Phase befindet, sind industrielle Produktionsverfahren noch nicht vollständig etabliert. Die Synthese würde wahrscheinlich die Skalierung der Laborverfahren mit Optimierung auf Ausbeute, Reinheit und Wirtschaftlichkeit umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
LUF-5853 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Pyridinring zu modifizieren.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen am Pyridinring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyridinderivate, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
LUF-5853 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Adenosin-Rezeptor-Agonisten und deren Interaktionen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Adenosin-Rezeptoren betreffen.
Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen, bei denen die Modulation von Adenosin-Rezeptoren von Vorteil ist, wie z. B. Herz-Kreislauf-Erkrankungen und neurologische Erkrankungen.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Medikamente, die auf Adenosin-Rezeptoren abzielen.
Wirkmechanismus
LUF-5853 entfaltet seine Wirkung durch Bindung an und Aktivierung des Adenosin-A1-Rezeptors. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der bei Aktivierung die Adenylatcyclase-Aktivität hemmt, was zu einer Abnahme des cAMP-Spiegels führt. Dies führt zu verschiedenen physiologischen Wirkungen, darunter Vasodilatation, verminderte Herzfrequenz und Neuroprotektion .
Wirkmechanismus
LUF-5853 exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various physiological effects, including vasodilation, reduced heart rate, and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
LUF-5853 ist Teil einer Reihe von Nicht-Adenosin-Liganden, die für den Adenosin-A1-Rezeptor selektiv sind. Ähnliche Verbindungen umfassen:
LUF-5948: Wirkt als inverser Agonist mit einer Bindungsaffinität von 14 nM.
LUF-5826: Zeigt eine neutrale Antagonisierung des Adenosin-A1-Rezeptors.
Im Vergleich zu diesen Verbindungen zeigt LUF-5853 ein volles agonistiches Verhalten mit einer Bindungsaffinität, die mit der Referenzverbindung CPA vergleichbar ist, was es in seinem pharmakologischen Profil einzigartig macht .
Eigenschaften
Molekularformel |
C16H12N4O3S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H12N4O3S/c17-6-10-14(9-1-2-12-13(5-9)23-8-22-12)11(7-18)16(20-15(10)19)24-4-3-21/h1-2,5,21H,3-4,8H2,(H2,19,20) |
InChI-Schlüssel |
KQKVGJJOJHCKQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCO)N)C#N |
Synonyme |
2-amino-4-benzo(1,3)dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile LUF 5853 LUF-5853 LUF5853 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













